molecular formula C9H8Cl2O2S B2485119 (1R,2S)-2-(3-Chlorophenyl)cyclopropane-1-sulfonyl chloride CAS No. 2029703-66-8

(1R,2S)-2-(3-Chlorophenyl)cyclopropane-1-sulfonyl chloride

Cat. No.: B2485119
CAS No.: 2029703-66-8
M. Wt: 251.12
InChI Key: OSJUKSATPIMPLU-DTWKUNHWSA-N
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Description

(1R,2S)-2-(3-Chlorophenyl)cyclopropane-1-sulfonyl chloride is a useful research compound. Its molecular formula is C9H8Cl2O2S and its molecular weight is 251.12. The purity is usually 95%.
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Scientific Research Applications

Catalytic Potential in Organic Synthesis

  • Palladium-Catalyzed Nucleophilic Substitutions : The compound demonstrates potential in palladium(0)-catalyzed nucleophilic substitutions, particularly in the formation of cyclopropylideneethyl derivatives. These derivatives serve as significant building blocks in organic synthesis, showcasing the compound's utility in complex molecular constructions (Stolle et al., 1992).

Synthetic Utility in Cyclopropyl Compounds

  • Formation of Cyclopropyl α-Sulfonyl Carbanions : Research indicates the effective formation of cyclopropyl α-sulfonyl carbanions from related cyclopropane derivatives. This process yields various acyl and hydroxyalkyl derivatives, useful in diverse synthetic pathways (Tanikaga et al., 1998).

Contribution to Cycloaddition Reactions

  • Cycloaddition Reactions for Sulfone-Substituted Cyclopropanes : The compound plays a role in cycloaddition reactions, particularly in forming sulfone-substituted cyclopropanes. These reactions are important for the stereoselective synthesis of diverse organic molecules (Yamazaki et al., 1999).

Role in Asymmetric Radical Reactions

  • Asymmetric Radical Reactions in Coordination Chemistry : The compound is involved in asymmetric radical reactions, especially in the ruthenium(II)-catalyzed addition of sulfonyl chloride to alkenes. This highlights its potential in producing optically active compounds, which are crucial in asymmetric synthesis (Kameyama & Kamigata, 1989).

Enantioselective Synthesis

  • Enantioselective Synthesis of Chiral Intermediates : Research shows its use in the synthesis of enantiomerically pure compounds, such as chiral intermediates for thromboxane receptor antagonists. This application is significant in medicinal chemistry and drug development (Bhagwat et al., 1993).

Structural Analysis in Organic Chemistry

  • Structural and Electronic Analysis : The compound contributes to the synthesis of novel cyclopropane derivatives, aiding in structural and electronic analysis within organic chemistry. This is crucial for understanding molecular interactions and properties (Nikonova et al., 2018).

Properties

IUPAC Name

(1R,2S)-2-(3-chlorophenyl)cyclopropane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O2S/c10-7-3-1-2-6(4-7)8-5-9(8)14(11,12)13/h1-4,8-9H,5H2/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSJUKSATPIMPLU-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1S(=O)(=O)Cl)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1S(=O)(=O)Cl)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2029703-66-8
Record name rac-(1R,2S)-2-(3-chlorophenyl)cyclopropane-1-sulfonyl chloride
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